Cas no 22979-83-5 (N-(4-Methoxyphenyl)-2-nitrobenzamide)

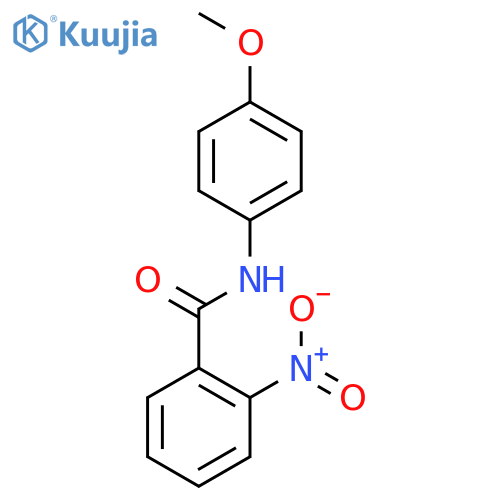

22979-83-5 structure

商品名:N-(4-Methoxyphenyl)-2-nitrobenzamide

N-(4-Methoxyphenyl)-2-nitrobenzamide 化学的及び物理的性質

名前と識別子

-

- Benzamide,N-(4-methoxyphenyl)-2-nitro-

- N-(4-methoxyphenyl)-2-nitrobenzamide

- 2-Nitro-benzoesaeure-(4-methoxy-anilid)

- 2-Nitro-benzoesaeure-p-anisidid

- 2-nitro-benzoic acid p-anisidide

- 4-(2-Nitro-benzamino)-phenol-methylaether

- 4'-Methoxy-2-nitro-benzanilid

- AC1LG5LP

- AC1Q4CZC

- CBMicro_011670

- N-(4-Methoxy-phenyl)-2-nitro-benzamide

- Oprea1_303830

- Oprea1_743895

- SureCN3595597

- SR-01000199698

- DTXSID50355017

- AKOS002953404

- ZAVSYDFJORQSOM-UHFFFAOYSA-N

- CS-0318282

- 22979-83-5

- MLS000595193

- AB00075971-01

- LS-07329

- HMS2529A11

- SMSF0004941

- MFCD00568220

- SCHEMBL3595597

- SMR000184934

- BIM-0011763.P001

- SR-01000199698-1

- CB15169

- CHEMBL1488182

- Cambridge id 5228828

- N-(4-Methoxyphenyl)-2-nitrobenzamide

-

- MDL: MFCD00568220

- インチ: InChI=1S/C14H12N2O4/c1-20-11-8-6-10(7-9-11)15-14(17)12-4-2-3-5-13(12)16(18)19/h2-9H,1H3,(H,15,17)

- InChIKey: ZAVSYDFJORQSOM-UHFFFAOYSA-N

- ほほえんだ: COC1C=CC(NC(=O)C2C=CC=CC=2[N+]([O-])=O)=CC=1

計算された属性

- せいみつぶんしりょう: 272.07976

- どういたいしつりょう: 272.07970687g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 348

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 84.2Ų

じっけんとくせい

- PSA: 81.47

N-(4-Methoxyphenyl)-2-nitrobenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB414092-500 mg |

N-(4-Methoxyphenyl)-2-nitrobenzamide |

22979-83-5 | 500MG |

€151.00 | 2023-02-03 | ||

| TRC | N243555-500mg |

N-(4-Methoxyphenyl)-2-nitrobenzamide |

22979-83-5 | 500mg |

$ 195.00 | 2022-06-03 | ||

| abcr | AB414092-1 g |

N-(4-Methoxyphenyl)-2-nitrobenzamide |

22979-83-5 | 1g |

€172.20 | 2023-04-24 | ||

| abcr | AB414092-500mg |

N-(4-Methoxyphenyl)-2-nitrobenzamide; . |

22979-83-5 | 500mg |

€157.00 | 2025-02-17 | ||

| A2B Chem LLC | AD58961-5g |

N-(4-Methoxyphenyl)-2-nitrobenzamide |

22979-83-5 | 95% | 5g |

$423.00 | 2024-04-20 | |

| Ambeed | A385384-1g |

N-(4-Methoxyphenyl)-2-nitrobenzamide |

22979-83-5 | 97% | 1g |

$108.0 | 2024-07-28 | |

| Crysdot LLC | CD12093763-10g |

N-(4-Methoxyphenyl)-2-nitrobenzamide |

22979-83-5 | 97% | 10g |

$424 | 2024-07-24 | |

| A2B Chem LLC | AD58961-1g |

N-(4-Methoxyphenyl)-2-nitrobenzamide |

22979-83-5 | 95% | 1g |

$142.00 | 2024-04-20 | |

| Crysdot LLC | CD12093763-5g |

N-(4-Methoxyphenyl)-2-nitrobenzamide |

22979-83-5 | 97% | 5g |

$306 | 2024-07-24 | |

| TRC | N243555-1000mg |

N-(4-Methoxyphenyl)-2-nitrobenzamide |

22979-83-5 | 1g |

$ 315.00 | 2022-06-03 |

N-(4-Methoxyphenyl)-2-nitrobenzamide 関連文献

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

4. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

22979-83-5 (N-(4-Methoxyphenyl)-2-nitrobenzamide) 関連製品

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:22979-83-5)N-(4-Methoxyphenyl)-2-nitrobenzamide

清らかである:99%

はかる:5g

価格 ($):278.0